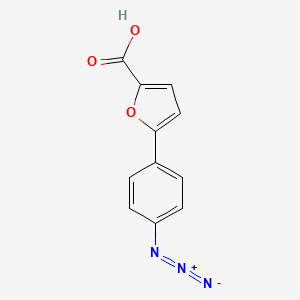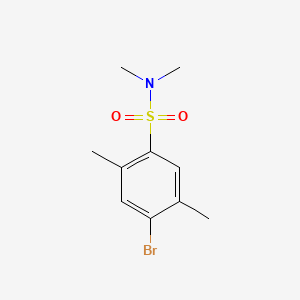![molecular formula C26H25F4N3O3S B2411620 (S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline CAS No. 1956435-30-5](/img/structure/B2411620.png)
(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline is a useful research compound. Its molecular formula is C26H25F4N3O3S and its molecular weight is 535.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Properties
- This compound is related to the family of pyrazoles, which are significant in novel drug discovery. Pyrazoles like these are synthesized from precursors and have shown potential in biological applications such as anti-oxidant, anti-cancer, and anti-inflammatory properties. Their interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase have been explored through molecular docking studies (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Pharmaceutical Development
- A compound closely related to (S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline, named LLY-2707, was studied as a glucocorticoid receptor antagonist. It showed efficacy in reducing weight gain associated with antipsychotic drugs and has potential for treating diabetes (Sindelar et al., 2014).
Chemical Structure and Bonding
- Compounds structurally similar to the specified chemical have been studied for their molecular conformations and hydrogen bonding, which is crucial for understanding their biological activity and potential as pharmaceutical agents (Sagar et al., 2017).
Bioactivity and Toxicology
- Pyrazoloisoquinoline derivatives, a group to which the specified compound belongs, have been evaluated for their bioactivity, such as toxicological effects on agricultural pests. Understanding these properties can inform the development of targeted pharmaceuticals or agricultural chemicals (Bakhite et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of the Cort-108297 enantiomer is the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids. This receptor plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response .
Mode of Action
Cort-108297 enantiomer acts as a selective GR antagonist . It binds to the glucocorticoid receptor with high affinity , thereby preventing the receptor’s activation by glucocorticoids. This inhibition of GR activation can modulate the transcription of certain genes, leading to altered protein synthesis and cellular responses .
Biochemical Pathways
The antagonistic action of Cort-108297 on the glucocorticoid receptor can affect various biochemical pathways. For instance, it can influence the stress response pathway . Under stressful conditions, the body produces glucocorticoids that bind to and activate the GR. This activation triggers a cascade of events leading to the expression of genes that help the body cope with stress. By blocking GR activation, Cort-108297 can modulate this stress response .
Result of Action
The molecular and cellular effects of Cort-108297’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test . This suggests that Cort-108297 can modulate neuronal activity and behavior through its action on the GR .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cort-108297. For instance, the presence of stressors can increase the production of glucocorticoids, which may influence the effectiveness of Cort-108297 in antagonizing the GR . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound.
Análisis Bioquímico
Biochemical Properties
Cort-108297 enantiomer has been found to interact with glucocorticoid receptors, demonstrating a high affinity (Ki: 0.45 nM) . It acts as an antagonist, modulating the receptor’s activity . The compound does not show any affinity for other steroid receptors .
Cellular Effects
In cellular processes, Cort-108297 enantiomer has been shown to have significant effects. For instance, it has been found to effectively inhibit corticosterone response to stress in animal models . It has also been observed to decrease immobility in forced swimming tests, suggesting potential antidepressant effects .
Molecular Mechanism
The molecular mechanism of action of Cort-108297 enantiomer involves its binding to glucocorticoid receptors, thereby modulating their activity . This interaction can influence various cellular processes, including gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, Cort-108297 enantiomer has been observed to have temporal effects. For example, it has been found to effectively inhibit corticosterone response to stress over time
Dosage Effects in Animal Models
In animal models, the effects of Cort-108297 enantiomer have been found to vary with different dosages . For instance, it has been observed to effectively inhibit corticosterone response to stress at both low and high doses . Only high doses of the compound (60mg/kg) have been found to significantly reduce immobility in forced swimming tests .
Propiedades
IUPAC Name |
(4aS)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKURXRZHJOZOD-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)